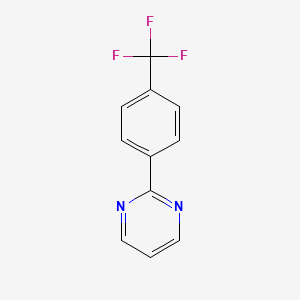

2-(4-(Trifluoromethyl)phenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3N2 |

|---|---|

Molecular Weight |

224.18 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrimidine |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)9-4-2-8(3-5-9)10-15-6-1-7-16-10/h1-7H |

InChI Key |

RWDBWNUDGQKLSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-(Trifluoromethyl)phenyl)pyrimidine and Related Analogues

The synthesis of the core pyrimidine (B1678525) structure, particularly when substituted with a trifluoromethylphenyl group, relies on several foundational reaction types that build the heterocyclic ring.

The formation of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of synthesizing this compound, 4-(trifluoromethyl)benzamidine serves as the key building block, providing the C2-aryl substituent. A general and widely applicable method is the reaction between an α,β-unsaturated ketone (chalcone) and urea (B33335) or guanidine (B92328) under basic conditions. For instance, chalcones, synthesized via a Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) and acetophenone, can be condensed with urea in the presence of ethanolic potassium hydroxide (B78521) to yield pyrimidine derivatives. ijres.org Another approach involves the three-component coupling of 1,3-dicarbonyl compounds, aldehydes, and urea, which is an improved procedure for the Biginelli reaction. organic-chemistry.org

A notable strategy involves the reaction of trifluorinated 2-bromoenones with aryl amidines. This method proceeds through a cascade of aza-Michael addition, intramolecular cyclization, and subsequent dehydrohalogenation/dehydration to produce trifluoromethylated pyrimidines in high yields under mild, catalyst-free conditions. thieme-connect.comorganic-chemistry.org

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Chalcones, Urea | Ethanolic KOH, Reflux | Pyrimidine derivatives | ijres.org |

| 1,3-Dicarbonyls, Aldehydes, Urea | Acid catalysis | Dihydropyrimidinones | organic-chemistry.org |

| Trifluorinated 2-bromoenones, Aryl amidines | Mild, catalyst-free | Trifluoromethylated pyrimidines | thieme-connect.comorganic-chemistry.org |

Cyclization reactions are fundamental to forming the pyrimidine heterocycle. A variety of strategies exist, often utilizing fluorinated building blocks to introduce the trifluoromethyl group. A [4+2] cyclization reaction of 2-trifluoromethyl-1,1,3,3-tetraamino-1,3-butadiene with various dienophiles has been developed to prepare 2-trifluoromethylpyrimidines. mdpi.com Another efficient method involves the microwave-assisted cyclization of fluorinated acetoacetates, malononitrile, and various amidines, providing rapid access to fluoroalkyl pyrimidines. mdpi.com

Furthermore, a one-pot synthesis has been achieved by treating fluorinated 2-bromoenones with aryl- and alkylamidines, which results in the pyrimidine core through a cascade of reactions including an intramolecular cyclization step. thieme-connect.com Metal-mediated cyclizations, such as those involving zirconium with alkynes and nitriles, also offer a pathway to polysubstituted pyrimidines. mdpi.com

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of pyrimidine synthesis. Both Lewis and Brønsted acids are effective catalysts for the Biginelli reaction, which produces dihydropyrimidinones that can be precursors to pyrimidines. wikipedia.org For instance, ytterbium(III) triflate has been used to increase yields and shorten reaction times under solvent-free conditions. organic-chemistry.org

Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing pyrimidines. mdpi.com A simple, catalyst-free approach for synthesizing trifluoromethylated pyrimidines has been developed through the reaction of bromoenones with amidines. thieme-connect.com This highlights that while catalytic methods are prevalent, catalyst-free pathways can also be highly effective. thieme-connect.com The development of enantioselective catalytic methods is also a significant area of research, particularly for producing chiral α-trifluoromethyl amines which can be building blocks. nih.govnih.gov

Table 2: Catalytic Systems for Trifluoromethylated Pyrimidine Synthesis

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Yb(OTf)₃ | Aldehyde, β-ketoester, urea | Dihydropyrimidinones | Solvent-free, reusable catalyst | organic-chemistry.org |

| Choline hydroxide | α,β-Unsaturated ketones, benzamidine (B55565) HCl | Substituted pyrimidines | Green and recyclable catalyst/medium | mdpi.com |

| Cu(II) | Alkynes, amidines/guanidines | Substituted pyrimidines | Powerful tool for C-N bond formation | mdpi.com |

| None | Fluorinated 2-bromoenones, amidines | Trifluoromethylated pyrimidines | High selectivity, mild conditions | thieme-connect.com |

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a classic multicomponent reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org This reaction is highly versatile and can incorporate trifluoromethylated components. For example, trifluoromethylated hexahydropyrimidine (B1621009) and tetrahydropyrimidine (B8763341) derivatives have been synthesized using a Biginelli reaction catalyzed by polyphosphoric acid ester (PPE). nih.gov

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions, likely initiated by the formation of an iminium intermediate from the aldehyde and urea. wikipedia.orgnih.gov Variations of the reaction using N-substituted ureas, thioureas, or guanidines expand the diversity of the resulting pyrimidine scaffolds. nih.govnih.gov The use of 4-(trifluoromethyl)benzaldehyde (B58038) in a Biginelli reaction would directly install the desired C4-substituent, which after oxidation, could lead to the corresponding aromatic pyrimidine.

Derivatization Strategies for Pyrimidine Analogues Bearing Trifluoromethylphenyl Moieties

Once the core this compound structure is synthesized, further modifications can be made to modulate its properties. These derivatizations typically involve transformations of functional groups on the pyrimidine ring.

Functional group transformations are essential for creating diverse libraries of pyrimidine analogues from a common intermediate. solubilityofthings.com These reactions can include substitution, oxidation, and reduction on the pyrimidine ring itself. youtube.comyoutube.com

For example, a synthesized 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905) can undergo nucleophilic substitution with various nucleophiles. In one study, this intermediate was reacted with 3-aminophenol (B1664112) or 4-aminophenol (B1666318) to introduce an aryloxy linkage, which was then further derivatized by forming an amide bond. nih.gov This multi-step synthesis demonstrates how a functional handle on the pyrimidine core (a chloro group) allows for the introduction of complex side chains. nih.govfrontiersin.org

Another strategy involves the transformation of a pyrimidine-thione. A series of condensed pyrimidine-thiones, including a 2-(4-(trifluoromethyl)phenyl) derivative, were synthesized and could potentially undergo further reactions at the thione group. researchgate.net Skeletal transformations of the pyrimidine ring itself, such as ring-expansion or rearrangement, represent more advanced derivatization strategies, although these are less commonly applied to this specific scaffold. researchgate.netnih.gov

Table 3: Functional Group Transformations on Pyrimidine Derivatives

| Starting Material | Reagent(s) | Transformation | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 3-Aminophenol, Cs₂CO₃, KI | Nucleophilic aromatic substitution | 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | nih.gov |

| Intermediate 4 (an aniline (B41778) derivative) | Aromatic acid, EDCI, DMAP | Amide bond formation | N-Aryl-N'-(pyrimidinyl) amide | nih.gov |

| Pyrimidinone | Lawesson's reagent | Thionation | Pyrimidine-thione | researchgate.net |

| 4-Formyl pyrimidines | Cyclic hydrazines | Cyclization/Skeletal Transformation | Polyheterocyclic systems | nih.gov |

Substituent Variations on the Trifluoromethylphenyl Group

The 4-(trifluoromethyl)phenyl moiety is a common pharmacophore, and its substitution pattern is frequently altered to modulate the physicochemical and biological properties of the parent molecule. In the context of 2-phenylpyrimidine (B3000279) scaffolds, research has explored the introduction of various substituents onto the trifluoromethylphenyl ring to develop structure-activity relationships (SAR). researchgate.netnih.gov These modifications can influence factors such as electronic effects, lipophilicity, and steric hindrance, which in turn affect target binding and pharmacokinetic profiles.

Furthermore, more complex modifications involve creating fused ring systems. For example, pyrimidine derivatives have been synthesized where the trifluoromethylphenyl group is part of a larger, rigidified structure, such as in certain PARP inhibitors. nuph.edu.ua These variations aim to optimize the molecule's conformation for better interaction with its biological target. nuph.edu.ua

Parallel Synthesis and Combinatorial Chemistry for Library Generation

To efficiently explore the chemical space around the this compound core, parallel synthesis and combinatorial chemistry techniques are widely employed. wikipedia.org These high-throughput methods enable the rapid generation of large libraries of related compounds, which can then be screened for desired activities, such as antitumor or antifungal properties. researchgate.netnih.gov

A common strategy involves solid-phase organic synthesis (SPOS), where a starting material is anchored to a resin support. wikipedia.org A series of reactions is then carried out in a parallel format, often using robotic liquid handlers, to introduce diverse building blocks at specific positions on the molecular scaffold. stanford.edu For example, a library of pyrimidine derivatives can be created by reacting a common intermediate, like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, with a diverse set of amines, alcohols, or boronic acids in separate reaction wells. acs.orgsigmaaldrich.comfigshare.com

One specific example is the parallel synthesis of condensed pyrimidine-thiones, where a multi-step reaction sequence was performed to generate a library of 54 novel compounds for antitumor activity screening. researchgate.netresearchgate.net This approach often utilizes a "split-and-pool" or "positional scanning" methodology to systematically create all possible combinations of substituents. wikipedia.orgnih.govimperial.ac.uk The resulting libraries, which can contain tens to thousands of unique compounds, are then subjected to high-throughput screening to identify "hit" molecules with promising biological activity. nih.govimperial.ac.uk The structure of the active compound can then be determined through deconvolution methods or by tracking the synthesis history of the specific well or bead. wikipedia.org

Advanced Characterization Techniques in Synthetic Organic Chemistry

The unambiguous identification and structural confirmation of this compound and its derivatives rely on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, elemental composition, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized pyrimidine derivatives. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like 2,4-diphenyl-6-(4-(trifluoromethyl)phenyl)pyrimidine, the aromatic protons on the different rings appear as distinct multiplets in the downfield region (typically δ 7.5-8.8 ppm). rsc.org The protons of the pyrimidine ring itself also have characteristic chemical shifts. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the spectrum of this compound derivatives, the carbon of the trifluoromethyl group (CF₃) appears as a characteristic quartet due to coupling with the three fluorine atoms. rsc.org The carbons of the pyrimidine and phenyl rings resonate at distinct chemical shifts, allowing for full structural assignment. researchgate.netrsc.org

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is also a valuable tool. It provides a direct signal for the fluorine atoms, with a chemical shift that is sensitive to the electronic environment. For 2,4-diphenyl-6-(4-(trifluoromethyl)phenyl)pyrimidine, the ¹⁹F NMR shows a singlet at approximately -62.71 ppm. rsc.org

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| 2,4-diphenyl-6-(4-(trifluoromethyl)phenyl)pyrimidine | ¹H NMR (400 MHz) | CDCl₃ | 8.78 – 8.65 (m, 2H), 8.39 (d, J = 8.0 Hz, 2H), 8.34 – 8.25 (m, 2H), 8.02 (s, 1H), 7.82 (d, J = 8.1 Hz, 2H), 7.62 – 7.50 (m, 6H) | rsc.org |

| ¹³C NMR (100 MHz) | CDCl₃ | 165.4, 164.9, 163.4, 162.2, 141.1, 137.9, 137.3, 131.2, 131.0, 129.1, 128.8, 128.7, 128.63, 128.55, 128.5, 127.8, 127.5, 126.1, 126.0, 126.0, 125.9, 110.7 | rsc.org | |

| ¹⁹F NMR (376 MHz) | CDCl₃ | -62.71 | rsc.org | |

| 2-(4-(Trifluoromethyl)phenyl)-6,7,8,9-tetrahydro-4H-furo[2,3-d]pyrido[1,2-a]pyrimidine-4-thione | ¹H NMR (400 MHz) | CDCl₃ | 7.88 (d, J = 8.2 Hz, 2H), 7.69 (d, J = 8.2 Hz, 2H), 7.37 (s, 1H), 4.60 (t, J = 6.1 Hz, 2H), 3.15 (t, J = 6.7 Hz, 2H), 2.11 (p, J = 6.1 Hz, 2H), 2.00 (p, J = 6.7 Hz, 2H) | researchgate.net |

| ¹³C NMR (101 MHz) | CDCl₃ | 180.59, 158.44, 158.02, 152.24, 132.15, 130.42, 125.94, 124.70, 122.50, 121.46, 105.14, 49.08, 32.87, 22.36, 18.68 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a synthesized compound and confirming its molecular formula. researchgate.netrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. researchgate.netresearchgate.net

For example, the HRMS (ESI) analysis of 2,4-diphenyl-6-(4-(trifluoromethyl)phenyl)pyrimidine shows a calculated m/z for [M+H]⁺ of 377.1, which matches the found value, confirming its molecular formula of C₂₃H₁₆F₃N₂. rsc.org Similarly, for a thione derivative, the calculated [M+H]⁺ was 351.0779, with the found value being 351.0770, corresponding to the formula C₁₇H₁₄F₃N₂OS. researchgate.net

Electron Ionization (EI) mass spectrometry can also provide information about the molecule's fragmentation pattern, which offers clues about its structure. nist.govsapub.org The stability of the pyrimidine ring often results in characteristic fragmentation pathways. sapub.org

| Compound | Ionization | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

|---|---|---|---|---|

| 2,4-diphenyl-6-(4-(trifluoromethyl)phenyl)pyrimidine | ESI | 377.1 | 377.1 | rsc.org |

| 2-(4-(Trifluoromethyl)phenyl)-6,7,8,9-tetrahydro-4H-furo[2,3-d]pyrido[1,2-a]pyrimidine-4-thione | ESI | 351.0779 | 351.0770 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. rsc.org The absorption of infrared radiation causes molecular vibrations (stretching and bending) at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).

In the IR spectrum of this compound and its analogues, several key absorptions can be observed. Strong bands in the 1600-1450 cm⁻¹ region are typically assigned to the C=C and C=N stretching vibrations of the aromatic and pyrimidine rings. rsc.org The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions, usually in the 1350-1100 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. rsc.org

| Compound | Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| A 2,4,6-trisubstituted pyrimidine derivative | 1641 (s) | C=N stretch | rsc.org |

| 1587 (m), 1569 (s) | Aromatic C=C stretch | rsc.org | |

| 1365 (s) | C-F stretch | rsc.org | |

| 748 (s), 688 (s) | Aromatic C-H bend | rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This data is used to determine the empirical formula of the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. mdpi.com This technique is often one of the final checks to confirm the identity of a newly synthesized compound. mdpi.comacs.org

For example, for the compound 7-chloro-3-phenyl-5-(trifluoromethyl) acs.orgrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, the calculated elemental composition was C, 41.44%; H, 1.45%; N, 12.08%. The found experimental values were C, 41.56%; H, 1.54%; N, 11.93%, which are in excellent agreement and confirm the molecular formula C₁₂H₅ClF₃N₃S₂. mdpi.com

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 2-(4-(Trifluoromethyl)phenyl)pyrimidine and Analogues

The molecular conformation of pyrimidine (B1678525) derivatives is crucial in determining their interaction with biological targets and their packing in the crystalline state. In the case of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine, the pyrimidine ring is nearly coplanar. researchgate.net The azomethine moiety (–N=CH–) adopts a trans-planar conformation. researchgate.net

The bond lengths and angles within the pyrimidine ring of this analogue are consistent with those expected for an aromatic heterocycle and are not significantly influenced by the presence of a methyl group in a related structure. researchgate.net This suggests that the core pyrimidine geometry is relatively stable. The introduction of the trifluoromethyl group, a potent electron-withdrawing substituent, can influence the electronic distribution and, consequently, the bond lengths within the ring system. ossila.com

Below are tables detailing selected geometric parameters for a close analogue, 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine.

Interactive Table: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C2-N1 | 1.345(3) |

| C6-N1 | 1.322(3) |

| C2-N3 | 1.341(3) |

| C4-N3 | 1.327(3) |

| C4-C5 | 1.381(4) |

| C5-C6 | 1.353(4) |

| C2-N7 | 1.359(3) |

| N7-N8 | 1.374(3) |

| N8-C9 | 1.279(3) |

| C4-C41 | 1.493(4) |

| C41-F1 | 1.321(4) |

| C41-F2 | 1.309(4) |

| C41-F3 | 1.320(4) |

| Data derived from a study on 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine. researchgate.net |

Interactive Table: Selected Bond Angles (°)

| Angle | Value (°) |

| C6-N1-C2 | 116.8(2) |

| C4-N3-C2 | 116.1(2) |

| N3-C4-C5 | 124.0(3) |

| C6-C5-C4 | 116.9(3) |

| N1-C6-C5 | 124.5(3) |

| N3-C2-N1 | 121.6(2) |

| N7-C2-N1 | 118.4(2) |

| N7-C2-N3 | 119.9(2) |

| C2-N7-N8 | 117.8(2) |

| C9-N8-N7 | 112.9(2) |

| N3-C4-C41 | 116.1(2) |

| C5-C4-C41 | 119.9(2) |

| Data derived from a study on 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine. researchgate.net |

The dihedral angle between the pyrimidine and benzene (B151609) rings in these types of molecules is an important parameter. For instance, in a thiazolo[4,5-d]pyrimidine (B1250722) derivative, the 4-fluorophenyl ring was found to be rotated with respect to the mean plane of the central ring system by 64.4(1)°. mdpi.com Similarly, in N-[4-(trifluoromethyl)phenyl]benzamide, the angle between the para-substituted phenyl ring and the amide plane is 31.4(2)°. nih.gov These values highlight the conformational flexibility around the bond connecting the phenyl and pyrimidine rings.

The solid-state packing of these molecules is governed by a variety of intermolecular interactions. In analogues of this compound, hydrogen bonding plays a significant role. For example, in the crystal structure of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine, which crystallized with a water molecule, a network of O–H···N and N–H···O hydrogen bonds is observed, linking the molecules into a cohesive structure. researchgate.net

Influence of Trifluoromethylation on Molecular Planarity and Conformational Preferences

The steric bulk of the -CF3 group can also play a significant role in determining the conformational preferences. The rotation around the C-C bond connecting the phenyl and pyrimidine rings is a key conformational variable. The presence of the trifluoromethyl group can create steric hindrance that favors a non-planar conformation, as evidenced by the significant dihedral angles observed in related structures. mdpi.comnih.gov This deviation from planarity can have important implications for the molecule's ability to engage in π-π stacking interactions. While a high degree of planarity can facilitate strong stacking, a twisted conformation may lead to different packing motifs. The balance between the electronic effects favoring planarity for maximum conjugation and the steric effects of the bulky -CF3 group ultimately dictates the observed solid-state conformation.

Structure Activity Relationship Sar Studies in Trifluoromethylated Pyrimidine Chemistry

Impact of Substituent Position and Nature on the Pyrimidine (B1678525) Ring on Biological Activity

The pyrimidine ring serves as a crucial scaffold in drug design, with its biological activity being highly dependent on the placement and chemical properties of its substituents. nih.govfrontiersin.orgnih.gov Modifications at various positions on this heterocyclic core can dramatically alter a compound's potency and target specificity.

Research into trifluoromethyl-substituted pyrimidine derivatives has highlighted the importance of specific substitutions for various biological activities, including anticancer and antifungal effects. frontiersin.orgnih.govsemanticscholar.org For instance, in the pursuit of antifungal agents, introducing a dimethylamino group at the 2-position or a phenoxy substructure at the 4-position of the pyrimidine ring has been shown to yield good fungicidal activity. sioc-journal.cn Conversely, placing a methyl group at the 5-position was found to diminish this activity. sioc-journal.cn

Further studies on pyrimidine derivatives designed as antifungal agents have demonstrated the impact of an amide moiety linked via an oxygen ether. frontiersin.orgnih.gov Certain compounds within this series exhibited significant in vitro antifungal activity against various plant fungal diseases. frontiersin.orgnih.gov For example, compounds 5b and 5j showed inhibition rates of 96.76% and 96.84% respectively against Botrytis cinereal, while compound 5l achieved 100% inhibition, activities comparable to or better than the commercial fungicide tebuconazole. nih.gov

In the context of anticancer activity, substitutions at the 5- and 6-positions have proven significant. Some studies have found that compounds featuring a trifluoromethyl group at the 6-position of the pyrimidine ring possess notable bioactivity. nih.gov Similarly, the introduction of a trifluoromethyl group at the 5-position, particularly when combined with a chlorine atom at the 7-position of a related thiazolo[4,5-d]pyrimidine (B1250722) scaffold, led to increased anticancer activity. mdpi.com Modifications at the 5-position of the pyrimidine core have also been utilized to enhance kinome-wide selectivity for kinase inhibitors. nih.gov For anti-cancer agents based on 2-heteroarylpyrimidines, a chloro group at the 6-position is a common feature in active compounds. nih.gov

The following table summarizes the antifungal activity of selected trifluoromethyl pyrimidine derivatives, illustrating the effect of substitutions.

| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/ml |

| 5b | Botrytis cinereal | 96.76 |

| 5j | Botrytis cinereal | 96.84 |

| 5l | Botrytis cinereal | 100 |

| 5v | Sclerotinia sclerotiorum | 82.73 |

| Tebuconazole (Reference) | Botrytis cinereal | 96.45 |

| Tebuconazole (Reference) | Sclerotinia sclerotiorum | 83.34 |

| Data sourced from Wu et al., 2022. nih.gov |

These findings collectively underscore that the strategic placement of specific functional groups on the pyrimidine ring is a critical determinant of the resulting compound's biological profile.

Role of the Trifluoromethylphenyl Moiety in Receptor Binding, Enzyme Inhibition, and Selectivity

The trifluoromethyl (CF3) group is a key feature in modern medicinal chemistry, often incorporated into drug candidates to modulate their physicochemical properties and enhance biological activity. nih.govresearchgate.net When appended to a phenyl ring, as in the 2-(4-(trifluoromethyl)phenyl) moiety, it exerts a powerful influence on receptor binding, enzyme inhibition, and selectivity. nih.govresearchgate.netacs.org

The potent electron-withdrawing nature of the trifluoromethyl group is one of its most significant attributes. nih.govresearchgate.net This property can enhance interactions with biological targets, such as enzymes and receptors, through improved hydrogen bonding and electrostatic interactions. nih.govresearchgate.net Furthermore, the CF3 group is larger than a methyl group, which can lead to increased binding affinity and selectivity by promoting stronger hydrophobic interactions within the target's binding pocket. nih.gov These fluorinated moieties are also known to increase metabolic stability and lipophilicity, crucial pharmacokinetic properties for drug candidates. nih.gov

In the context of the 2-(4-(trifluoromethyl)phenyl)pyrimidine scaffold, the trifluoromethylphenyl moiety is essential for activity. Pharmacophore mapping studies for anti-prostate cancer agents identified the trifluoromethyl group as a key substituent necessary for activity. semanticscholar.org In studies of pyrone-based biofilm inhibitors, the trifluoromethylphenoxy ring was observed to stabilize interactions through π-stacking. acs.org

The inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines, provides a clear example of the trifluoromethylphenyl moiety's role. nih.gov Glioblastoma cells, which are highly dependent on this pathway, are particularly vulnerable to DHODH inhibitors. nih.gov The trifluoromethylphenyl group contributes significantly to the binding affinity of inhibitors to the DHODH active site, thereby disrupting pyrimidine synthesis and, consequently, ribosomal RNA transcription, leading to nucleolar stress in cancer cells. nih.gov

The strategic importance of the CF3 group is further highlighted by its ability to:

Enhance Binding Affinity: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the electronic distribution of the entire molecule and promoting favorable interactions with target proteins. nih.govresearchgate.net

Improve Selectivity: The specific size and electronic nature of the CF3 group can allow for a more precise fit into a target's binding site, discriminating it from other, off-target proteins. nih.gov

Increase Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, prolonging the compound's half-life in the body. mdpi.com

Modulation of Bioactivity by Other Phenyl Substitutions and Heteroaromatic Analogues

While the 4-trifluoromethyl substitution on the phenyl ring is a cornerstone for the activity of many pyrimidine derivatives, further modifications to this ring or its replacement with other aromatic systems can fine-tune the biological profile. Structure-activity relationship studies have explored these changes extensively to optimize potency and selectivity.

The position of the trifluoromethyl group on the phenyl ring is critical. In the development of inhibitors for the deubiquitinase USP1/UAF1, it was found that substitution at the 2-position of the phenyl ring was greatly favored over substitutions at the 3- or 4-positions. acs.org The 4-CF3 phenyl derivative was essentially inactive in this particular series, demonstrating high sensitivity to substituent placement. acs.org

Introducing other substituents alongside the trifluoromethyl group can also modulate activity. For instance, in a series of fungicidal pyrimidines, the most effective phenyl ring substitution was found to be 2-nitro-4-trifluoromethyl. sioc-journal.cn This suggests that the electronic and steric properties of additional groups can work in concert with the CF3 group to enhance binding.

Replacing the phenyl ring entirely with a heteroaromatic ring is another common strategy in lead optimization. nih.gov In one series of anticancer agents, replacing the phenyl group at the 2-position of the pyrimidine with a heteroaryl group was investigated. nih.gov The best activity was achieved when the heteroaryl group contained a nitrogen atom at the position ortho to the pyrimidine core. nih.gov Similarly, phenylpyrazolo[3,4-d]pyrimidine and other scaffolds have been explored as bioisosteric replacements to target enzymes like EGFR and VEGFR-2. mdpi.comrsc.org

The following table illustrates the impact of the trifluoromethyl group's position on the phenyl ring on the inhibitory activity against the USP1/UAF1 enzyme.

| Compound Analogue | Position of -CF3 on Phenyl Ring | IC50 (µM) |

| 21 | 2-CF3 | 1.1 |

| 22 | 3-CF3 | > 25 |

| 23 | 4-CF3 | > 25 |

| Data sourced from Dexheimer et al., 2014. acs.org |

These studies demonstrate that while the 2-phenylpyrimidine (B3000279) core is a robust starting point, its bioactivity can be significantly altered and potentially improved by systematically modifying the phenyl substituent pattern or by exploring bioisosteric replacement with various heteroaromatic systems.

Development of Lead Compounds and Optimization of Pharmacophoric Features

The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity and serves as the foundation for further optimization. technologynetworks.com The this compound scaffold has proven to be a fruitful starting point for the development of several lead compounds targeting a range of diseases. semanticscholar.orgnih.govnih.gov

Optimization of a lead compound involves refining its structure to enhance potency, selectivity, and pharmacokinetic properties. technologynetworks.com This is achieved by systematically studying the structure-activity relationships. For pyrimidine-based compounds, key pharmacophoric features often include the hydrogen bond accepting nitrogen atoms of the pyrimidine ring and specific substituent patterns that dictate target interaction. semanticscholar.orgnih.gov

One successful example of lead development is the compound PTI-868 , a 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-phenylpyrimidine derivative selected for preclinical development as an anti-cancer agent. nih.gov This compound emerged from the optimization of a previous series of antitumor agents, where replacing a triazolopyrimidine core with a 2-heteroarylpyrimidine led to more potent compounds both in vitro and in vivo. nih.gov

Another prominent lead compound is ML323 , an N-benzyl-2-phenylpyrimidin-4-amine derivative that acts as a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. researchgate.net The development of ML323 involved extensive SAR studies to optimize the substitutions on both the pyrimidine and phenyl rings. acs.org

Strategies for optimizing pharmacophoric features include:

Scaffold Hopping: This involves replacing the central core of the molecule with a different but structurally related scaffold to improve properties or find new intellectual property space. This strategy was employed in the development of novel phenylpyrimidine CYP51 inhibitors. nih.gov

Pharmacophore Mapping: Computational methods are used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This helps guide the design of new, more active molecules. semanticscholar.org

Kinome-Wide Selectivity Tuning: For kinase inhibitors, where off-target effects are a common issue, modifications can be made to steer the compound's activity towards a specific kinase. Modifying the 5-position of the pyrimidine core has been shown to be an effective strategy for improving selectivity. nih.gov

The ultimate goal of these optimization efforts is to produce a drug candidate with a superior therapeutic profile, a process that relies heavily on a deep understanding of the structure-activity relationships of the chemical series under investigation.

Molecular Mechanism of Action and Receptor Interactions in Vitro Preclinical Investigations

Enzyme Inhibition Profiles of 2-(4-(Trifluoromethyl)phenyl)pyrimidine Analogues

Analogues of this compound have demonstrated a broad spectrum of enzyme inhibitory activities, highlighting their potential as modulators of key cellular signaling pathways.

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Derivatives of this compound have been investigated for their ability to inhibit a range of kinases implicated in cell proliferation, survival, and angiogenesis.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. nih.gov Several pyrimidine derivatives have been identified as potent FAK inhibitors. For instance, a series of 2,4-dianilinopyrimidine derivatives were designed and synthesized as FAK inhibitors, with some compounds exhibiting potent anti-FAK activity. nih.gov The 2,4-diaminopyrimidine core is recognized as a key structural moiety that facilitates binding to the ATP binding site of FAK. nih.gov Specifically, 2,4-diphenylpyrimidine derivatives have also been explored as FAK inhibitors. mdpi.com

Aurora A Kinase: Aurora A is a serine/threonine kinase that is essential for mitotic progression and is often overexpressed in various cancers. researchgate.net Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity. nih.govnih.gov The inhibition of Aurora A by these compounds can lead to a reduction in the levels of oncoproteins such as cMYC and MYCN. nih.govnih.gov Some inhibitors are designed to induce the DFG-out conformation of Aurora A kinase. nih.govnih.gov

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins. nih.gov A number of 2,4,5-trisubstituted pyrimidine derivatives have been identified as potent and selective CDK9 inhibitors. nih.gov For example, compound 30m, a 2,4,5-trisubstituted pyrimidine, showed a high degree of selectivity for CDK9 over other CDKs. nih.gov Additionally, N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as effective CDK2 and CDK9 inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): EGFR and VEGFR-2 are receptor tyrosine kinases that are critical for tumor growth and angiogenesis. tandfonline.comekb.eg The development of dual inhibitors targeting both EGFR and VEGFR-2 is a promising anticancer strategy. tandfonline.com Novel thienopyrimidine derivatives have been synthesized and evaluated as dual EGFR and VEGFR-2 inhibitors, with some compounds showing potent inhibitory activity against both kinases. tandfonline.com The pyrimidine system is considered a bioisostere of the purine analog of ATP, which may contribute to its effectiveness as a kinase inhibitor. nih.gov

Table 1: Kinase Inhibition by Pyrimidine Analogues

| Kinase Target | Pyrimidine Analogue Class | Example Compound | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| FAK | 2,4-dianilinopyrimidines | Compound 8a | 0.047 µM (IC₅₀) | nih.gov |

| FAK | 2,4-diphenylpyrimidines | Compound 2a | 4.25 nM (IC₅₀) | mdpi.com |

| Aurora A | Pyrimidine-based derivatives | Compound 13 | < 200 nM (IC₅₀) | nih.govnih.gov |

| CDK9 | 2,4,5-trisubstituted pyrimidines | Compound 30m | 10 nM (Kᵢ) | nih.gov |

| CDK9 | N2,N4-disubstituted pyrimidine-2,4-diamines | Compound 3c | 65 nM (IC₅₀) | nih.gov |

| EGFR | Thienopyrimidines | Compound 5f | More potent than Erlotinib | tandfonline.com |

| VEGFR-2 | Thienopyrimidines | Compound 5f | 1.23 µM (IC₅₀) | tandfonline.com |

| VEGFR-2 | Pyrazolo[3,4-d]pyrimidine derivatives | Compound II-1 | 5.90 µM (IC₅₀ on HepG2 cells) | tandfonline.com |

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that regulate the expression of genes involved in inflammatory and immune responses. acs.org The inhibition of these transcription factors is a potential therapeutic strategy for inflammatory diseases. acs.org

Theoretical studies, including 3D quantitative structure-activity relationship (QSAR) and docking methods, have been conducted on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB. nih.govresearchgate.net These studies suggest that pyrimidine derivatives can effectively prevent the binding of free AP-1 and NF-κB to DNA. nih.govresearchgate.net Structure-activity relationship studies of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of both NF-κB and AP-1 mediated transcription, have been performed to optimize its properties. acs.org

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are overexpressed in various cancers. rsc.org Pyrimidine-based compounds have been designed and synthesized as selective COX-2 inhibitors. rsc.orgmdpi.com For instance, a novel pyrimidine-based fluorescent COX-2 inhibitor, N-(2-((7-nitro-benzo[c] tandfonline.comnih.govresearchgate.netoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine, demonstrated potent and selective COX-2 inhibition with an IC₅₀ value of 1.8 μM. rsc.org Other pyrimidine derivatives have also shown high selectivity towards COX-2. nih.govnih.gov The trifluoromethyl group is also found in derivatives of salicylate (B1505791) that inhibit COX-2. nih.gov

Table 2: COX-2 Inhibition by Pyrimidine Analogues

| Compound | Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|

| N-(2-((7-nitro-benzo[c] tandfonline.comnih.govresearchgate.netoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (6) | 1.8 µM | Selective for COX-2 | rsc.org |

| Pyrimidine derivative 3b | 0.20 µM | Selective for COX-2 | mdpi.com |

| Pyrimidine derivative 5d | 0.16 µM | Selective for COX-2 | mdpi.com |

O⁶-alkylguanine-DNA alkyltransferase (AGT) is a DNA repair protein that removes alkyl groups from the O-6 position of guanine, thereby conferring resistance to certain anticancer alkylating agents. nih.gov The inhibition of AGT can enhance the efficacy of these chemotherapeutic drugs. While direct inhibition of AGT by this compound is not extensively documented in the provided context, the broader class of purine and pyrimidine analogues has been a focus of inhibitor design. For instance, O6-benzylguanine is a known inhibitor of AGT. nih.gov

Receptor Binding and Modulation Studies

Understanding the binding affinity and kinetics of this compound analogues to their target receptors is crucial for elucidating their mechanism of action and for guiding further drug development.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to characterize the binding of small molecules to their protein targets. mdpi.com SPR, in particular, has been utilized to screen and determine the affinity and kinetics of small molecule inhibitors. mdpi.com This technique allows for the measurement of association and dissociation constants in a high-throughput manner. mdpi.com For example, SPR has been used to study the binding of fragments to adenosine receptors, demonstrating its utility in identifying novel binders even with low affinity. nih.gov ITC has been employed to assess the binding properties of pyrimidine derivatives to proteins like human serum albumin. nih.gov

Cellular Pathway Investigations

Preclinical in vitro studies have begun to elucidate the cellular pathways modulated by trifluoromethyl-substituted pyrimidine derivatives. These investigations have primarily focused on their effects on apoptosis induction, cell cycle progression, and cell migration inhibition in cancer cell lines.

Apoptosis Induction: One study on a series of novel trifluoromethyl-substituted pyrimidine derivatives found that a particularly potent compound induced apoptosis in H1975 human lung cancer cells. researchgate.net Further investigation into the molecular mechanisms of a novel trifluoromethyl benzopyran derivative, C110g, in HeLa human cervical cancer cells revealed that it transduced the apoptotic signal via the mitochondrial pathway. This was evidenced by the cytoplasmic release of cytochrome c, a decrease in mitochondrial membrane potential, and the activation of caspases-3 and -9. nih.gov The study also suggested the involvement of the extrinsic pathway due to the activation of caspase-8. nih.gov

Cell Cycle Progression: The same potent trifluoromethyl-substituted pyrimidine derivative that induced apoptosis in H1975 cells also caused cell cycle arrest at the G2/M phase. researchgate.net Similarly, the trifluoromethyl benzopyran C110g was found to induce G1 cell cycle arrest in HeLa cells. nih.gov This was associated with an increase in the levels of p53 and p21 proteins. nih.gov Another study on the nucleoside analog trifluridine (FTD) demonstrated that it induces errors in mitotic progression, leading to subsequent aberrant nuclear morphology. nih.gov

Cell Migration Inhibition: Research on 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), a novel retinoid derivative, has shown that it can inhibit the invasion and migration of breast cancer cells. nih.govnih.gov This effect is believed to be mediated by the downregulation of fatty acid-binding protein 5 (FABP5). nih.govnih.gov Another study investigating the effects of mifepristone on oral cancer cells demonstrated that high concentrations of the drug effectively reduced cell migration. mdpi.com This inhibition was associated with the suppression of the Akt and MAPK signaling pathways. mdpi.com

Investigating the Molecular Basis for Enhanced Target Specificity and Potency through Trifluoromethylation

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance the biological and physicochemical properties of a molecule. nih.govhovione.com This modification can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. hovione.com

The trifluoromethyl group is larger than a methyl group and is highly lipophilic, which can enhance hydrophobic interactions with the target protein, potentially increasing affinity and selectivity. nih.gov The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can improve hydrogen bonding and electrostatic interactions with biological targets. nih.govresearchgate.net This alteration of the electronic properties of an aromatic ring is a key factor in the effectiveness of several drugs. nih.gov

Furthermore, the C-F bond is stronger than the C-H bond, making molecules containing trifluoromethyl groups more stable and less susceptible to enzymatic degradation and oxidation. mdpi.com This increased metabolic stability can lead to a longer half-life and reduced drug dosage. nih.gov The introduction of a trifluoromethyl group can also block metabolic hotspots on a molecule. nih.gov

The strategic placement of the -CF3 group is crucial for optimizing a compound's activity. For instance, in a series of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidines, having fluoro atoms at the ortho positions of the phenyl ring relative to the triazolopyrimidine core was necessary for optimal anticancer activity. acs.org

Biological Activities in Preclinical In Vitro Models

Anticancer and Antiproliferative Activities

A significant body of in vitro research has focused on the anticancer and antiproliferative properties of this compound and its derivatives against various human tumor cell lines.

A series of novel trifluoromethyl-substituted pyrimidine derivatives were evaluated for their bioactivity against four human tumor cells: PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and H1975 (lung cancer). researchgate.net One compound, 17v, demonstrated potent anti-proliferative activity against H1975 cells with an IC50 value of 2.27 μM, which was superior to the positive control, 5-FU (IC50 = 9.37 μM). researchgate.net

In another study, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines (A375 and C32 melanoma, DU145 prostate cancer, and MCF-7/WT breast cancer) and two normal cell lines (CHO-K1 and HaCaT). mdpi.comnih.govnih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound. mdpi.comnih.govnih.gov This compound exhibited the highest average anticancer activity and demonstrated cytostatic effects against all 58 tested cell lines in the NCI-60 screening program. mdpi.com

Furthermore, a series of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives were designed and synthesized, with their anti-tumor activities tested against HT-1080 (fibrosarcoma) and Bel-7402 (liver cancer) cell lines. mdpi.com Compound 19, which featured a 4-fluoro-3-(trifluoromethyl)phenylamino group, showed the most potent anti-tumor activity with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively, making it four times more potent than cisplatin. mdpi.com

The table below summarizes the in vitro anticancer activities of selected trifluoromethyl-pyrimidine derivatives.

| Compound | Cell Line | Activity (IC50) | Reference |

| 17v | H1975 (Lung Cancer) | 2.27 μM | researchgate.net |

| 3b | NCI-60 Panel | log GI50 -5.66 | mdpi.com |

| 19 | Bel-7402 (Liver Cancer) | 12.3 μM | mdpi.com |

| 19 | HT-1080 (Fibrosarcoma) | 6.1 μM | mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives of this compound have also been investigated for their potential as antimicrobial agents.

Antibacterial and Antifungal Activities: A study evaluating novel chalcones with trifluoromethyl and trifluoromethoxy groups found that these compounds exhibited varying degrees of antibacterial and antifungal activity. nih.gov The compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and fungi (Candida albicans and Aspergillus niger). nih.gov One trifluoromethyl-containing compound, A3, was found to be 7.64 times more active than benzyl penicillin against Escherichia coli and Proteus vulgaris. nih.gov

In another study, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antifungal activity against several plant pathogenic fungi. Compounds 5i and 5t showed inhibitory activities of 73.2% and 71.0% against Colletotrichum trifolii, respectively, which were comparable to the commercial fungicide azoxystrobin. Compound 5u demonstrated better activity against Rhizoctonia solani (88.6% inhibition) than azoxystrobin (78.4%).

The table below presents the minimum inhibitory concentration (MIC) values for a representative trifluoromethyl chalcone derivative.

| Compound | Bacillus subtilis (MIC) | Staphylococcus aureus (MIC) | Escherichia coli (MIC) | Proteus vulgaris (MIC) | Candida albicans (MIC) | Aspergillus niger (MIC) | Reference |

| A3 | 101 µM | 101 µM | 12.5 µM | 12.5 µM | 101 µM | 101 µM | nih.gov |

Antiviral Activities: A series of trifluoromethyl pyrimidine derivatives were designed and synthesized to evaluate their antiviral activity, particularly against tobacco mosaic virus (TMV). Several of these compounds demonstrated higher antiviral activities than the commercial agent ningnanmycin. researchgate.net Specifically, the EC50 values for the curative activity of compound 5j and the protective activity of compound 5m were 126.4 µg/mL and 103.4 µg/mL, respectively, which were lower than that of ningnanmycin. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives, including those with trifluoromethyl substitutions, has been an area of active research. The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins. nih.gov

In vitro studies have been conducted to assess the ability of pyrimidine derivatives to inhibit COX-1 and COX-2 isoenzymes. nih.gov Among the tested compounds, some have shown high selectivity towards COX-2, which is a desirable characteristic for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Furthermore, the anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit other inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov In an inflammatory model using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, certain pyrimidine derivatives demonstrated dose-dependent inhibition of cell growth. nih.gov Additionally, these compounds were shown to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and reactivity of molecules. For pyrimidine (B1678525) derivatives, DFT calculations with basis sets like B3LYP/6-311G(d,p) are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netepstem.netdergipark.org.tr These calculations provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. pcbiochemres.com A smaller energy gap generally implies higher reactivity. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. In phenyl-pyrimidine structures, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the pyrimidine ring, suggesting the phenyl ring acts as the primary electron donor. pcbiochemres.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For 2-(4-(Trifluoromethyl)phenyl)pyrimidine, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding. dergipark.org.tr Conversely, the trifluoromethyl group creates a region of positive potential, influencing its interaction with its environment.

Table 1: Illustrative Quantum Chemical Parameters for Pyrimidine Derivatives

| Parameter | Description | Typical Finding for Phenyl-Pyrimidine Derivatives | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the phenyl ring, indicating it as the primary site of oxidation. | pcbiochemres.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed over the pyrimidine ring, suggesting it as the site for nucleophilic attack. | pcbiochemres.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; an indicator of chemical reactivity. | A moderate gap suggests a balance of stability and reactivity. | dergipark.org.tr |

| Dipole Moment | Measure of the overall polarity of the molecule. | A non-zero dipole moment indicates asymmetric charge distribution, affecting solubility and binding. | epstem.net |

| MEP Analysis | Maps electrostatic potential on the molecular surface. | Negative potential around pyrimidine nitrogens (H-bond acceptors); positive potential near the CF3 group. | dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrimidine derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer or enzyme inhibitory activities. nih.govresearchpublish.com

The process involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular interaction fields - MIFs). researchpublish.commdpi.com Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Partial Least Squares (PLS), Random Forest, or Support Vector Machines are then used to build a predictive model. nih.govresearchpublish.commdpi.com

A statistically significant QSAR model, validated by high correlation coefficients (R²) for the training set and high predictive coefficients (Q²) for a test set, can be used to predict the activity of new, unsynthesized compounds. nih.gov For a series of 2-phenylpyrimidine (B3000279) analogues, a 3D-QSAR model revealed that specific steric and electrostatic fields around the molecule were critical for activity. nih.gov Such models can guide the rational design of more potent derivatives by suggesting modifications, such as the addition of electron-withdrawing or bulky groups at specific positions to enhance biological activity. researchpublish.commdpi.com

Table 2: Example of Descriptors Used in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Activity |

|---|---|---|---|

| Constitutional (2D) | Molecular Weight (MW) | Size of the molecule. | Can influence binding and ADME properties. |

| Topological (2D) | Zagreb Index | Degree of branching in the molecular skeleton. | Relates to molecular shape and compactness. |

| Geometric (3D) | Molecular Surface Area | The three-dimensional size and shape of the molecule. | Crucial for receptor fit and interaction. |

| Electrostatic (3D) | Partial Charges | Distribution of charge on individual atoms. | Governs electrostatic and hydrogen bonding interactions. |

| Quantum-Chemical | HOMO/LUMO Energy | Electronic reactivity and electron-donating/accepting capacity. | Influences the formation of covalent or charge-transfer interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. sifisheriessciences.com This technique is fundamental in structure-based drug design, allowing researchers to visualize how a compound like this compound might interact with a biological receptor at the atomic level. The process involves placing the ligand into the binding site of a protein and evaluating the binding energy for different conformations, with lower energy scores typically indicating a more favorable interaction. acs.org

Docking simulations for pyrimidine-based compounds have been performed against a wide array of biological targets, including various kinases, dihydrofolate reductase (DHFR), and the agglutinin-like sequence 3 (Als3) protein in Candida albicans. sifisheriessciences.comacs.orgchemrxiv.org For a given target, the simulation predicts the most stable binding pose of the ligand within the active site. The trifluoromethylphenyl group of the compound often plays a key role, inserting into a hydrophobic pocket of the target protein. acs.org

The simulation also provides a docking score or an estimated binding affinity (often in kcal/mol), which ranks potential ligands based on their predicted binding strength. acs.org For example, in studies of pyrone derivatives targeting the Als3 protein, compounds with favorable binding energies (e.g., -4.10 to -5.48 kcal/mol) were identified as promising candidates. acs.org These predicted affinities help prioritize which compounds should be synthesized and tested experimentally.

Table 3: Illustrative Docking Results for Pyrimidine Derivatives Against Various Targets

| Target Protein | Protein Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Moiety | Reference |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | DNA/RNA Biosynthesis | -7.0 to -10.0 | Pyrimidine Ring | sifisheriessciences.com |

| Als3 Protein (C. albicans) | Biofilm Formation | -4.10 to -4.37 | Phenyl Ring, Amine Group | acs.org |

| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation | -7.4 to -7.9 | Pyrimidine Ring, Phenyl Substituents | nih.gov |

| Menin | Protein-Protein Interaction | - | Trifluoromethyl Group | acs.orgnih.gov |

Beyond predicting the binding pose and affinity, docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for binding specificity and affinity.

For pyrimidine derivatives, common interactions include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, forming interactions with amino acid residues like lysine, serine, or threonine in the protein's active site. acs.orgnih.gov

Hydrophobic and π-Stacking Interactions: The phenyl ring is well-suited for hydrophobic interactions with nonpolar residues such as valine and isoleucine. It can also engage in π-π stacking or π-alkyl interactions with aromatic residues like tyrosine or phenylalanine. acs.org

Halogen Interactions: The trifluoromethyl (CF3) group is of particular interest. The fluorine atoms can participate in orthogonal multipolar interactions with backbone carbonyl groups (C–F···C=O), which can significantly enhance binding affinity. acs.orgnih.gov Crystal structures of related inhibitors have confirmed that CF3 groups often form close contacts with protein backbone atoms like those in methionine or histidine residues. nih.gov

Table 4: Common Interacting Residues and Interaction Types for Pyrimidine Scaffolds

| Compound Moiety | Interaction Type | Example Protein Residue | Reference |

|---|---|---|---|

| Pyrimidine Ring Nitrogen | Hydrogen Bond Acceptor | Lysine (Lys), Serine (Ser), Threonine (Thr) | acs.orgnih.gov |

| Phenyl Ring | π-π Stacking / Hydrophobic | Tyrosine (Tyr), Phenylalanine (Phe), Valine (Val) | acs.org |

| Trifluoromethyl (CF3) Group | Orthogonal Multipolar (C-F···C=O) | Methionine (Met), Histidine (His) | acs.orgnih.gov |

| Amine/Amide Linker | Hydrogen Bond Donor/Acceptor | Asparagine (Asn), Glutamic Acid (Glu) | acs.org |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose and to understand the flexibility of both the ligand and the protein upon binding. aps.orgnih.gov

For a ligand like this compound, an MD simulation would typically be run for several nanoseconds. nih.gov The results can confirm whether the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation. peerj.com Analysis of the root-mean-square deviation (RMSD) of the ligand's atoms can indicate how stable its position is within the binding pocket. A stable RMSD suggests that the docked conformation is a reliable representation of the binding mode. nih.gov MD simulations can also reveal the role of water molecules in mediating interactions and provide insights into the conformational changes the protein might undergo to accommodate the ligand, offering a more complete picture of the binding event. aps.orgnih.gov

In Silico Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability) and Drug-likeness Assessment

In the early stages of drug discovery, it is crucial to evaluate a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to assess its potential to become a successful drug. In silico tools can predict these properties, saving significant time and resources. sifisheriessciences.com

For this compound, various ADME parameters and drug-likeness criteria can be calculated. A key guideline is Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. sifisheriessciences.com Pyrimidine derivatives are often designed to comply with these rules. sifisheriessciences.comnih.gov

Other important predicted properties include aqueous solubility, potential for metabolism by cytochrome P450 enzymes, and permeability. The trifluoromethyl group, while often beneficial for binding affinity, can increase lipophilicity and may affect metabolic stability. Computational models can predict these effects, helping to guide chemical modifications to achieve a balanced profile of potency and drug-like properties. nih.govijprajournal.com

Table 5: Predicted In Silico ADME and Drug-Likeness Properties for this compound and Related Structures

| Property | Description | Predicted Value/Status | Significance | Reference |

|---|---|---|---|---|

| Molecular Weight | Mass of the molecule. | ~224.19 g/mol | Complies with Lipinski's Rule (< 500). | hoffmanchemicals.com |

| XLogP3-AA | Calculated measure of lipophilicity. | ~3.1 | Complies with Lipinski's Rule (< 5). | nih.gov |

| Hydrogen Bond Donors | Number of N-H or O-H bonds. | 0 | Complies with Lipinski's Rule (≤ 5). | nih.gov |

| Hydrogen Bond Acceptors | Number of N or O atoms. | 5 (including F atoms) | Complies with Lipinski's Rule (≤ 10). | nih.gov |

| Rotatable Bonds | Number of freely rotatable bonds. | 1 | Low number suggests good oral bioavailability. | nih.gov |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | 25.8 Ų | Value suggests good cell permeability (< 140 Ų). | nih.gov |

| Drug-Likeness Score | A qualitative score based on structural fragments. | Often positive, indicating presence of favorable pharmacophores. | Higher score suggests a higher probability of being a drug candidate. | ijprajournal.com |

Emerging Applications and Future Research Directions

Application of 2-(4-(Trifluoromethyl)phenyl)pyrimidine Derivatives as Chemical Probes in Biological Studies

While direct applications of this compound as a standalone chemical probe are not extensively documented, its derivatives are emerging as valuable tools in biological research. The pyrimidine (B1678525) core is a fundamental component of nucleobases, making it a biocompatible scaffold. nih.govfrontiersin.org The introduction of the 4-(trifluoromethyl)phenyl group can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

These characteristics make its derivatives suitable for the design of chemical probes to investigate biological systems. For instance, by attaching fluorescent tags or reactive groups to the pyrimidine scaffold, researchers can create probes for imaging, target identification, and studying enzyme activity. The trifluoromethyl group can serve as a useful spectroscopic marker in ¹⁹F NMR studies, allowing for the investigation of molecular interactions and binding events in a biological milieu without the interference of background signals inherent in ¹H NMR. The development of such probes could facilitate a deeper understanding of cellular processes and disease mechanisms.

Potential in Advanced Materials Science (e.g., Organic Semiconductors, Sensors)

The field of materials science is actively exploring heterocyclic compounds for advanced applications, and this compound derivatives present significant promise. The pyrimidine ring is an electron-deficient system, a key attribute for the development of n-type organic semiconductors. sigmaaldrich.comresearchgate.net These materials are essential for the fabrication of various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The incorporation of the trifluoromethylphenyl group can further enhance the performance of these materials. The strong electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is beneficial for electron injection and transport. tuni.fi Furthermore, fluorination can improve the stability and performance of organic semiconductors in devices like halide perovskite solar cells. tuni.fi

The structural rigidity and potential for π-π stacking of the pyrimidine and phenyl rings can facilitate ordered molecular packing in the solid state, which is crucial for achieving high charge carrier mobility. researchgate.net The nitrogen atoms in the pyrimidine ring, along with the fluorine atoms of the trifluoromethyl group, can also act as binding sites for analytes, opening up possibilities for the development of highly sensitive and selective chemical sensors. sigmaaldrich.com

Prospects in Agrochemical Research (e.g., Insecticidal, Herbicidal Properties)

The development of novel and effective agrochemicals is a critical area of research, and derivatives of this compound have demonstrated significant potential as fungicidal, insecticidal, and herbicidal agents. nih.govresearchgate.netmdpi.com The pyrimidine motif is present in numerous commercial pesticides, and the addition of a trifluoromethyl group often enhances biological activity. nih.govnih.gov

Research has shown that trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibit moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda. nih.govbohrium.com For example, compound 5w in one study showed mortality rates of 90.0% and 86.7% against Spodoptera frugiperda and Mythimna separata, respectively, at a concentration of 500 µg/ml. nih.gov Another novel insecticide, Benzpyrimoxan, which contains a 4-(trifluoromethyl)phenyl group, has shown remarkable activity against rice planthopper nymphs. researchgate.net

In the realm of fungicides, derivatives have shown excellent activity against various plant pathogens. nih.govmdpi.com For instance, certain 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds have demonstrated potent fungicidal activity against Botrytis cinerea. mdpi.com Similarly, a derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited superior antifungal activity against Phompsis sp. than the commercial fungicide Pyrimethanil. wjarr.com

Furthermore, trifluoromethylpyridine derivatives, structurally related to the compound of interest, have been successfully developed as herbicides. Pyroxsulam, for example, is an herbicide used for weed control in cereal crops. nih.govresearchgate.net This body of evidence strongly suggests that the this compound scaffold is a promising platform for the discovery of new agrochemicals.

Table 1: Agrochemical Activity of this compound Derivatives

| Derivative Type | Target Organism | Observed Activity | Reference |

| Trifluoromethyl pyrimidine with amide moiety | Spodoptera frugiperda | 90.0% mortality at 500 µg/ml (compound 5w) | nih.gov |

| Trifluoromethyl pyrimidine with amide moiety | Mythimna separata | 86.7% mortality at 500 µg/ml (compound 5w) | nih.gov |

| Trifluoromethyl pyrimidine with amide moiety | Botrytis cinerea | 100% inhibition at 50 µg/ml (compound 5l) | nih.gov |

| Benzpyrimoxan | Rice planthoppers (nymphs) | Remarkable activity | researchgate.net |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Excellent fungicidal activity | mdpi.com |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phompsis sp. | Excellent antifungal activity (EC50 of 10.5 µg/ml) | wjarr.com |

Development of Novel Therapeutic Agents through Structural Optimization and Rational Design

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundation for the development of a wide array of therapeutic agents. chemimpex.com Through structural optimization and rational design, scientists have created derivatives with potent activity against various diseases, including cancer, viral infections, and inflammatory conditions. nih.govmdpi.comresearchgate.net

The strategy of structural optimization involves systematically modifying the core structure to enhance its pharmacological properties. For example, a series of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives were optimized to yield compound 10b, which showed potent antiproliferative activity against several cancer cell lines, with IC50 values comparable to the established drug gefitinib. researchgate.net Similarly, the optimization of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives led to the discovery of compound c24, a highly potent and selective DPP-4 inhibitor for potential use in diabetes treatment. nih.gov

Rational drug design, which leverages knowledge of the biological target's structure, has also been successfully applied. For instance, by designing molecules to fit into the active site of specific enzymes, researchers have developed potent inhibitors. Derivatives of this compound have been identified as inhibitors of cyclooxygenase-2 (COX-2), which is involved in inflammation. mdpi.com Furthermore, novel derivatives have been synthesized as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are important targets in cancer therapy. nih.gov

Table 2: Therapeutic Targets of this compound Derivatives

| Derivative Class | Therapeutic Target/Indication | Key Findings | Reference |

| 2-Amino-4-(trifluoromethyl)pyrimidine | Cancer (PC3, LNCaP, K562 cells) | Compound 10b with IC50 values of 3.02, 3.45, and 3.98 µM | researchgate.net |

| (4-(4-(Methylsulfonyl)phenyl)-6-(trifluoromethyl)-2-pyrimidinyl)amines | Inflammation (COX-2 inhibitor) | Potent and selective COX-2 inhibition | mdpi.com |

| 2-(N′-benzylidinehydrazino)-4-trifluoromethyl pyrimidines | Trypanosoma cruzi (Chagas disease) | A derivative showed 80% inhibition with an IC50 of 85 μM | nih.gov |

| 5-Trifluoromethyl-2-aminopyrimidine | Cancer (FLT3 and CHK1 inhibitor) | Compound 30 showed excellent dual inhibitory activity | nih.gov |

| Thiazolo[4,5-d]pyrimidine (B1250722) | Cancer (various cell lines) | Compound 3b was the most active in an NCI-60 screen | mdpi.comnih.gov |

| Pyrazolo[1,5-a]pyrimidine | Type 2 Diabetes (DPP-4 inhibitor) | Compound c24 with an IC50 of 2 nM | nih.gov |

Multitargeted Approaches in Drug Discovery and Polypharmacology

The complexity of many diseases, particularly cancer, has spurred the development of multitargeted drugs that can simultaneously modulate several key biological pathways. This approach, known as polypharmacology, can offer improved efficacy and a reduced likelihood of drug resistance. The this compound scaffold is well-suited for the design of such multitargeted agents.

Researchers have successfully designed and synthesized derivatives that act as dual inhibitors of important cancer targets. For example, a series of 5-trifluoromethyl-2-aminopyrimidine derivatives were developed as potent dual inhibitors of FLT3 and CHK1 kinases, both of which are implicated in the progression of acute myeloid leukemia. nih.gov

In another study, phenylpyrazolo[3,4-d]pyrimidine-based analogs were identified as multitarget inhibitors of EGFR, VEGFR-2, and Topo-II, all of which are crucial enzymes in cancer cell proliferation and survival. mdpi.com Compound 5i from this series demonstrated potent inhibition of both wild-type and mutant EGFR. mdpi.com The ability to rationally design molecules based on the this compound core that can interact with multiple targets underscores the significant potential of this scaffold in developing next-generation therapeutics for complex diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.